8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the methylxanthine-derived purine-2,6-dione class, characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is modified with a 2-chlorobenzyl group, which introduces steric bulk and electron-withdrawing effects due to the chlorine atom. The 8-position features a benzyl(methyl)aminomethyl group, combining hydrophobic (benzyl) and basic (methylamino) properties. These structural features are critical for modulating solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-26(13-16-9-5-4-6-10-16)15-19-25-21-20(22(30)28(3)23(31)27(21)2)29(19)14-17-11-7-8-12-18(17)24/h4-12H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVIETWFMWMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core undergoes alkylation with benzyl chloride and 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Amination: The intermediate product is then reacted with methylamine to introduce the benzyl(methyl)amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups attached to the purine ring.
Reduction: Reduction reactions can target the benzyl groups, potentially converting them to their corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring purines makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials or as a precursor for other high-value chemicals. Its stability and reactivity make it suitable for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit enzymes by mimicking the natural substrates, thereby blocking the active site. Additionally, it can bind to receptors, altering signal transduction pathways and modulating cellular responses.
Comparison with Similar Compounds
7-Benzyl Derivatives
- 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 9) Key Differences: Lacks the 8-benzyl(methyl)aminomethyl group; instead, it has an 8-chloro substituent. Physicochemical Data: Melting point (mp) = 152 °C; ¹H-NMR shows distinct aromatic resonances at δ 7.28–7.35 ppm for the benzyl group .
7-(2-Methyl-2-propenyl) Derivatives
- 8-{[Benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione Key Differences: The 7-position has a 2-methylallyl group instead of 2-chlorobenzyl. The absence of chlorine reduces lipophilicity (ClogP reduced by ~0.5). Molecular Weight: 367.45 g/mol (vs. ~450 g/mol for the target compound) .
8-Substituted Analogs
8-Aminoalkyl Derivatives
- 7-(2-Chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione Key Differences: The 8-substituent is a 3-methoxypropylamino group instead of benzyl(methyl)aminomethyl. Impact: The methoxy group enhances hydrophilicity (calculated LogP = 1.8 vs. 3.2 for the target compound). The shorter alkyl chain reduces steric hindrance .
8-Dimethylaminoethylamino Derivatives
- 7-(2-Chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione Key Differences: The 8-position has a dimethylaminoethylamino group. Impact: The tertiary amine increases basicity (pKa ~9.5), favoring ionization at physiological pH. This may enhance solubility but reduce blood-brain barrier penetration .
Dual-Modified Analogs
8-Octyl-7-Substituted Derivatives
- 8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Key Differences: The 7-position has a long-chain octyl group. Impact: The octyl chain dramatically increases lipophilicity (ClogP = 5.1), likely improving membrane permeability but reducing aqueous solubility. Molecular weight = 397.52 g/mol .
Comparative Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., chloro, nitro) at the 8-position enhance electrophilicity at the purine core, as seen in Compound 9 (8-Cl) and nitro derivatives .
- Solubility Trends: Aminoalkyl substituents at the 8-position (e.g., dimethylaminoethylamino) improve water solubility but may require prodrug strategies for bioavailability .
Biological Activity
The compound 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine base modified with various functional groups. Its molecular formula is C20H24ClN5O2, and it possesses a molecular weight of approximately 393.89 g/mol. The presence of the benzyl and chlorobenzyl groups contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study demonstrated that derivatives with similar structures could induce apoptosis in breast cancer cells by activating the caspase pathway .
Antiviral Properties
The antiviral activity of purine derivatives has also been documented. Compounds featuring similar modifications have been reported to inhibit viral replication by interfering with viral RNA synthesis. This mechanism is particularly relevant in the context of RNA viruses .
Antimicrobial Effects
The antimicrobial properties of purine derivatives are noteworthy as well. Research has shown that certain purine compounds can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features of the benzyl and chlorobenzyl groups are believed to enhance membrane permeability, facilitating bacterial inhibition .
The biological activities of 8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism or DNA replication.
- Interaction with Receptors : It may bind to specific receptors or transporters in cells, modulating signaling pathways that lead to cell death or growth inhibition.
- Induction of Oxidative Stress : Some studies suggest that purine derivatives can induce oxidative stress in cells, leading to apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range. |
| Study 2 | Reported antiviral activity against HCV with a reduction in viral load observed in vitro. |
| Study 3 | Showed broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
